molecular formula C6H6OS B3056003 2-(Thiophen-3-yl)oxirane CAS No. 68277-38-3

2-(Thiophen-3-yl)oxirane

Cat. No.: B3056003
CAS No.: 68277-38-3
M. Wt: 126.18 g/mol
InChI Key: RQPYFYYXGMUXSG-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)oxirane is an organic compound that features a thiophene ring fused with an oxirane (epoxide) ring. The molecular formula of this compound is C6H6OS, and it has a molecular weight of 126.18 g/mol

Scientific Research Applications

2-(Thiophen-3-yl)oxirane has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is classified under the GHS07 pictogram . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Thiophene-based analogs, including “2-(Thiophen-3-yl)oxirane”, continue to attract scientists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects . Future research will likely focus on the synthesis of thiophene derivatives by heterocyclization of various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)oxirane typically involves the epoxidation of thiophene derivatives. One common method is the reaction of thiophene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted thiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene diols, while reduction can produce thiophene alcohols.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors. The thiophene ring contributes to the compound’s electronic properties, making it valuable in materials science .

Comparison with Similar Compounds

    Thiophene: A simpler analog without the oxirane ring, used in the synthesis of various organic compounds.

    2-(Thiophen-2-yl)oxirane: A structural isomer with the oxirane ring attached at a different position on the thiophene ring.

    Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.

Uniqueness: 2-(Thiophen-3-yl)oxirane is unique due to the presence of both the thiophene and oxirane rings, which impart distinct reactivity and electronic properties. This combination makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

2-thiophen-3-yloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-2-8-4-5(1)6-3-7-6/h1-2,4,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPYFYYXGMUXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569936
Record name 2-(Thiophen-3-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68277-38-3
Record name 2-(Thiophen-3-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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